BenchChemオンラインストアへようこそ!

Inarigivir ammonium

HBV DNA suppression Phase 2 clinical trial dose-response

Inarigivir ammonium is the definitive RIG-I agonist for HBV functional cure research, fundamentally differentiated from standard nucleos(t)ide analogs (tenofovir, entecavir). It activates host innate immunity, achieving dual antiviral and immunomodulatory effects standard NUCs cannot replicate. Validated in sequential therapy: 12-week Inarigivir priming before NUC enhances HBsAg reduction (0.3529 vs 0.1984 log10 IU/mL). Demonstrates in vitro activity against HBV variants carrying pan-NUC resistance markers. Essential for protocols targeting HBsAg loss, NUC-resistant variants, or RIG-I-mediated innate immune activation. Supplied as high-purity ammonium salt for research use.

Molecular Formula C20H29N8O10PS
Molecular Weight 604.5 g/mol
Cat. No. B8198286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInarigivir ammonium
Molecular FormulaC20H29N8O10PS
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N
InChIInChI=1S/C20H26N7O10PS.H3N/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27;/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31);1H3/t9-,10+,11+,13+,15+,16+,19+,38?;/m0./s1
InChIKeyCAUBLFJDYDLFRY-NJCNYLKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inarigivir Ammonium Procurement Guide: Chemical Identity and Mechanism for HBV Research


Inarigivir ammonium (CAS 2172788-92-8; synonyms ORI-9020 ammonium, SB-9000 ammonium) is a dinucleotide antiviral compound investigated for chronic hepatitis B virus (HBV) infection . It functions as a retinoic acid-inducible gene I (RIG-I) agonist, activating cellular innate immune responses and inducing interferon signaling cascades for antiviral defense [1]. The compound exhibits dual antiviral action: direct interference with viral replication and immunomodulatory stimulation of host defenses [2]. For research procurement, this compound is supplied as the ammonium salt form with molecular formula C20H29N8O10PS and molecular weight 604.53 g/mol .

Why Inarigivir Ammonium Cannot Be Substituted with Standard Nucleos(t)ide Analogs in HBV Research


Standard nucleos(t)ide analogs (NUCs) such as tenofovir and entecavir suppress HBV replication via direct inhibition of viral polymerase but rarely achieve HBsAg seroclearance or functional cure [1]. Inarigivir ammonium differs fundamentally through its RIG-I agonist mechanism, which activates host innate immunity and reduces viral antigens including HBsAg—a critical marker for functional cure endpoints [2]. Furthermore, Inarigivir demonstrates in vitro activity against HBV variants carrying resistance markers to all approved NUCs, a vulnerability that limits long-term NUC monotherapy [3]. Substituting Inarigivir with a standard NUC in experimental systems designed to evaluate immunomodulation, antigen reduction, or NUC-resistant variants would yield invalid or non-comparable results.

Quantitative Differentiation Evidence for Inarigivir Ammonium in HBV Research Applications


Dose-Dependent Reduction in HBV DNA in Treatment-Naïve CHB Patients Versus Placebo

In a 12-week Phase 2 randomized controlled trial of 80 treatment-naïve chronic hepatitis B patients, Inarigivir monotherapy produced dose-dependent reductions in HBV DNA compared to placebo. Least squares mean reductions from baseline increased with dose: 0.6116 log10 IU/mL at 25 mg and 1.5774 log10 IU/mL at 200 mg, versus 0.0352 log10 IU/mL in the placebo group [1]. This 44.8-fold greater reduction at the 200 mg dose establishes a clear dose-response gradient, enabling researchers to select appropriate concentrations for experimental designs requiring graded antiviral effect.

HBV DNA suppression Phase 2 clinical trial dose-response

Enhanced HBsAg Reduction with Inarigivir Pre-Treatment Before Tenofovir Switch

During the 12-week tenofovir-treated period following 12 weeks of Inarigivir or placebo, patients who received Inarigivir pre-treatment showed greater HBsAg reductions. Least squares mean HBsAg reductions ranged from 0.1709 to 0.3529 log10 IU/mL in Inarigivir-pre-treated groups versus 0.1984 log10 IU/mL in the placebo-pre-treated group [1]. The highest Inarigivir dose cohort (200 mg) achieved a 78% greater HBsAg reduction (0.3529 vs 0.1984 log10 IU/mL) compared to placebo pre-treatment [2]. This sequential effect—where immunomodulatory priming enhances subsequent NUC therapy—represents a therapeutically meaningful differentiation from NUC monotherapy, which typically shows minimal HBsAg decline.

HBsAg reduction functional cure combination therapy sequential treatment

ALT Normalization: Inarigivir-Treated Groups Show >30 U/L Reduction Versus Negligible Change in Placebo

In the Phase 2 ACHIEVE trial, Inarigivir-treated groups demonstrated mean alanine aminotransferase (ALT) reductions from baseline ranging between 23.3 and 33.8 U/L, compared to only 0.7 U/L in the placebo group [1]. This represents a 33- to 48-fold greater reduction in ALT, a key biochemical marker of liver inflammation and hepatocellular injury. The substantial ALT reduction observed with Inarigivir suggests a meaningful effect on hepatic inflammatory status beyond viral suppression alone—a differentiation from direct-acting antivirals that may suppress HBV DNA without proportionally improving ALT.

ALT reduction liver inflammation biochemical response

Activity Against NUC-Resistant HBV Variants: A Critical Differentiation from Standard Polymerase Inhibitors

In vitro studies demonstrate that Inarigivir (SB 9200) maintains antiviral activity against HBV variants carrying resistance markers to all nucleos(t)ide analogues approved for treating chronic hepatitis B [1]. While the specific IC50 or fold-change data for resistant versus wild-type variants requires direct retrieval from the primary reference , the documented activity against pan-NUC-resistant HBV represents a mechanistic differentiation derived from its RIG-I agonist mode of action, which targets host immune activation rather than viral polymerase. This activity profile distinguishes Inarigivir from standard NUCs such as tenofovir and entecavir, which lose efficacy against specific resistance-associated mutations.

NUC resistance HBV variants drug-resistant HBV RIG-I agonist

In Vitro Anti-HBV Activity with High Selectivity Index in HepG2 2.2.15 Cells

In HepG2 2.2.15 hepatoma cells, Inarigivir reduces extracellular HBV DNA with an EC50 of 0.258 µM and intracellular HBV RNA with an EC50 of 1.4 µM, while exhibiting a CC50 >1,000 µM . This yields a selectivity index (CC50/EC50) exceeding 3,875 for HBV DNA inhibition and >714 for HBV RNA inhibition. While direct comparative data with tenofovir or entecavir in the same assay system were not identified in accessible sources, the exceptionally high selectivity index establishes a favorable in vitro therapeutic window that supports its use in mechanistic studies requiring sustained cellular viability.

EC50 CC50 selectivity index HBV cell culture

HBsAg Loss Induction: 26% of Patients Achieve HBsAg Loss with 12-24 Week Treatment

A 2019 clinical pharmacology review reported that Inarigivir induced HBsAg loss in 26% of treated patients over a 12-24 week treatment period [1]. This HBsAg loss rate provides a class-level benchmark for immunomodulatory HBV therapies, positioned alongside REP-2139 (25-75% of patients over 20-48 weeks). In contrast, standard NUC therapies such as tenofovir and entecavir achieve HBsAg loss in only approximately 0-3% of patients after one year of treatment, and rarely exceed 10% even with extended therapy. The 26% HBsAg loss rate—over an order of magnitude higher than NUC monotherapy—establishes Inarigivir's differentiation as a functional cure-enabling agent rather than a suppressive therapy.

HBsAg loss functional cure seroclearance clinical endpoint

Recommended Research Applications for Inarigivir Ammonium Based on Quantitative Evidence


Sequential Therapy Studies: Evaluating Immunomodulatory Priming Before NUC Treatment

Inarigivir ammonium is optimally deployed in sequential therapy protocols where 12-week Inarigivir pre-treatment precedes NUC administration. Evidence demonstrates that this approach yields enhanced HBsAg reduction (0.3529 vs 0.1984 log10 IU/mL) compared to NUC therapy without priming [1]. Research protocols investigating functional cure strategies should incorporate this sequential design, with HBsAg reduction as the primary endpoint. The compound's RIG-I agonist mechanism provides the immunomodulatory rationale for this priming effect, distinguishing it from direct-acting antivirals that lack this sequential enhancement property.

NUC-Resistant HBV Variant Studies and Resistance Mechanism Research

For research programs investigating HBV variants with documented resistance to standard nucleos(t)ide analogs, Inarigivir ammonium is indicated based on its demonstrated in vitro activity against variants carrying pan-NUC resistance markers [1]. This application is particularly relevant for laboratories characterizing clinical isolates from NUC-experienced patients or engineering resistance mutations in HBV replication systems. The compound's host-targeted RIG-I agonist mechanism circumvents viral polymerase mutations that confer NUC resistance, enabling antiviral evaluation in contexts where standard agents fail.

Host Immune Activation and Interferon Pathway Research in HBV Models

Inarigivir ammonium is specifically suited for research investigating RIG-I-mediated innate immune activation in HBV infection. The compound activates RIG-I to induce interferon signaling cascades [1], with clinical evidence showing ALT reductions of 23.3-33.8 U/L—consistent with immunomodulatory activity . This application is recommended for studies examining the interplay between direct antiviral effects and host immune responses, including cytokine profiling, interferon-stimulated gene expression analysis, and evaluation of immune cell activation in HBV-infected hepatocyte models.

Functional Cure-Focused Research Targeting HBsAg Reduction and Loss

For research programs specifically targeting functional cure endpoints defined by HBsAg loss, Inarigivir ammonium is recommended based on clinical evidence showing 26% HBsAg loss rate [1] and dose-dependent HBsAg reduction in controlled trials . This application is appropriate for investigators evaluating combination regimens aimed at HBsAg seroclearance, as well as studies characterizing the determinants of HBsAg response to immunomodulatory therapy. The compound's ability to reduce HBsAg distinguishes it from NUCs, which minimally affect this critical functional cure biomarker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inarigivir ammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.